An In-Depth Technical Guide to the Chemical Properties and Applications of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
An In-Depth Technical Guide to the Chemical Properties and Applications of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol, a key heterocyclic intermediate in contemporary drug discovery and fine chemical synthesis. The unique arrangement of its functional groups—a hydroxymethyl, a methylamino, and a chloro substituent on a pyridine core—renders it a versatile building block for creating complex molecular architectures with significant biological activity.
Molecular Structure and Physicochemical Properties
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol is a substituted pyridine with the systematic IUPAC name [6-chloro-4-(methylamino)pyridin-3-yl]methanol.[1] Its structure is characterized by a pyridine ring bearing a hydroxymethyl group at the 3-position, a methylamino group at the 4-position, and a chlorine atom at the 6-position. This specific substitution pattern imparts a unique combination of electronic and steric properties that govern its reactivity and utility.
The structural framework consists of a six-membered aromatic heterocycle containing one nitrogen atom, which lends basic properties to the molecule.[1] The hydroxymethyl group introduces polarity and hydrogen-bonding capabilities, while the secondary methylamino group provides a nucleophilic center.[1] The electron-withdrawing chlorine atom significantly influences the electron density of the pyridine ring, affecting its reactivity in nucleophilic aromatic substitution reactions.[1]
Table 1: Physicochemical Properties of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol and Related Compounds
| Property | [6-Chloro-4-(methylamino)pyridin-3-yl]methanol | [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol | 6-Chloro-4-(methylamino)nicotinaldehyde (Precursor) |
| CAS Number | 449811-30-7 | 959162-99-3 | 449811-29-4 |
| Molecular Formula | C₇H₉ClN₂O | C₈H₁₁ClN₂O | C₇H₇ClN₂O |
| Molecular Weight | 172.61 g/mol | 186.64 g/mol | 170.59 g/mol |
| Physical Form | Inferred to be a solid | Liquid or Solid or Semi-solid or lump | Solid |
| Storage Temperature | Not specified | 2-8°C, keep in dark place, sealed in dry | Not specified |
Note: Experimental physicochemical data for the title compound is not widely available in public literature. The data for related compounds is provided for comparative purposes.
Synthesis and Manufacturing
The primary and most direct route to [6-Chloro-4-(methylamino)pyridin-3-yl]methanol is through the selective reduction of its corresponding aldehyde, 6-chloro-4-(methylamino)nicotinaldehyde.
Caption: Synthetic route to the target compound.
Experimental Protocol: Reduction of 6-Chloro-4-(methylamino)nicotinaldehyde
This protocol is based on established methods for the reduction of aldehydes to primary alcohols using sodium borohydride.[2]
Materials:
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6-Chloro-4-(methylamino)nicotinaldehyde
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Methanol (MeOH)
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Sodium borohydride (NaBH₄)
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Erlenmeyer flask or round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Rotary evaporator
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Separatory funnel
Procedure:
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Dissolution: In a suitable flask, dissolve 6-chloro-4-(methylamino)nicotinaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde) with stirring at room temperature.
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Cooling: Cool the solution to 0-5 °C using an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (0.25-0.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C. Causality: The portion-wise addition and temperature control are crucial to manage the exothermic reaction and prevent side reactions.
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Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours, or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
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Quenching: Slowly add water to the reaction mixture to quench the excess sodium borohydride. Trustworthiness: This step is essential for safely neutralizing the reactive hydride reagent.
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Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
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Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Washing: Combine the organic layers and wash with water, followed by brine. Causality: The washing steps remove any remaining inorganic salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude [6-Chloro-4-(methylamino)pyridin-3-yl]methanol.
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Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Chemical Reactivity and Potential Transformations
The trifunctional nature of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol provides multiple avenues for further chemical modification, making it a valuable intermediate.
Caption: Reactivity profile of the title compound.
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Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized back to the corresponding aldehyde, 6-chloro-4-(methylamino)nicotinaldehyde, using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). More vigorous oxidation can yield the corresponding carboxylic acid.
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Reactions of the Hydroxymethyl Group: The alcohol functionality can undergo esterification with acyl chlorides or carboxylic acids, or etherification under appropriate conditions.
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Reactions of the Methylamino Group: The secondary amine is nucleophilic and can undergo N-alkylation, N-acylation, or participate in coupling reactions.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, such as amines, thiols, or alkoxides, particularly given the electron-withdrawing nature of the pyridine ring nitrogen. This allows for the introduction of diverse substituents at this position.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a cornerstone of many approved pharmaceuticals, and [6-Chloro-4-(methylamino)pyridin-3-yl]methanol serves as a key building block in the synthesis of complex bioactive molecules, particularly in the area of kinase inhibitors. The pyridine core can act as a hinge-binding motif in many kinase active sites.
This intermediate is particularly relevant for the synthesis of pyridopyrimidines, a class of compounds with a broad range of therapeutic applications including anticancer, antihistaminic, and antimicrobial activities.[3][4] The strategic placement of reactive handles on the [6-Chloro-4-(methylamino)pyridin-3-yl]methanol scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the methylamino and hydroxymethyl groups can be modified to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidate.
Safety and Handling
Table 2: GHS Hazard Information for Structurally Similar Compounds
| Hazard | GHS Pictogram | Signal Word | Hazard Statements |
| [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol | Danger | H301: Toxic if swallowed.[5] H311: Toxic in contact with skin.[5] H331: Toxic if inhaled.[5] |
Handling Recommendations:
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Use in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents and other fine chemicals. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal scaffold for building molecular complexity. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. (URL: [Link])
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Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Royal Society of Chemistry. (URL: [Link])
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A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. ResearchGate. (URL: [Link])
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European Journal of Medicinal Chemistry. UPCommons. (URL: [Link])
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. (URL: [Link])
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Experiment 3 - Reduction of a Ketone. WebAssign. (URL: [Link])
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EP 2 368 550 B1. Google Patents. (URL: [Link])
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(6-Chloro-4-methylpyridin-3-yl)methanol. Lead Sciences. (URL: [Link])
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INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Googleapis.com. (URL: [Link])
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6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883. PubChem @ NIH. (URL: [Link])
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6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. National Institutes of Health. (URL: [Link])
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19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry. (URL: [Link])
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Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. ResearchGate. (URL: [Link])
- A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine.
- Process for making 3-amino-2-chloro-4-methylpyridine.
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